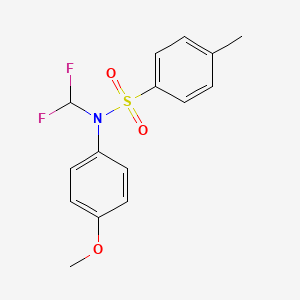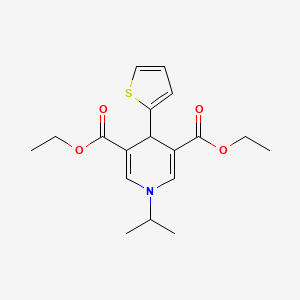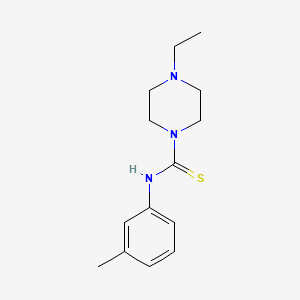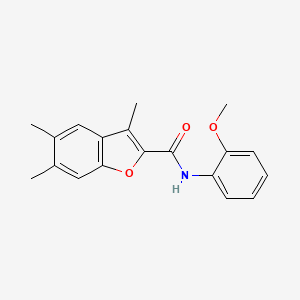
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as AM1241, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. The compound has been found to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune response.
作用機序
The primary mechanism of action of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is through its binding to the CB2 receptor. Activation of this receptor has been shown to modulate a variety of physiological processes, including inflammation, pain, and immune response. In addition, N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to have some activity at the CB1 receptor, although this is thought to be less significant than its activity at the CB2 receptor.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as macrophages and T cells. In addition, N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide for lab experiments is its high affinity for the CB2 receptor, which allows for selective activation of this receptor without significant activity at the CB1 receptor. This can be particularly useful in studies where the effects of CB2 activation need to be isolated from the effects of CB1 activation. However, one limitation of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.
将来の方向性
There are several potential future directions for research on N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the compound's potential as a treatment for neuropathic pain, which remains a significant unmet medical need. In addition, there is growing interest in the potential role of the CB2 receptor in the regulation of immune function, and N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide may have applications in the treatment of autoimmune and inflammatory diseases. Finally, there is ongoing research into the development of new synthetic cannabinoid receptor agonists with improved pharmacokinetic properties and selectivity for specific receptor subtypes, and N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide may serve as a valuable starting point for such efforts.
合成法
The synthesis of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-methoxybenzaldehyde, which is reacted with methyl vinyl ketone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with 2,3,5,6-tetramethylphenylboronic acid in the presence of a palladium catalyst to form the benzofuran ring system. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.
科学的研究の応用
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states. The compound has been found to have anti-inflammatory, analgesic, and immunomodulatory effects, making it a promising candidate for the treatment of conditions such as neuropathic pain, multiple sclerosis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-9-14-13(3)18(23-17(14)10-12(11)2)19(21)20-15-7-5-6-8-16(15)22-4/h5-10H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAQSLTJDCZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

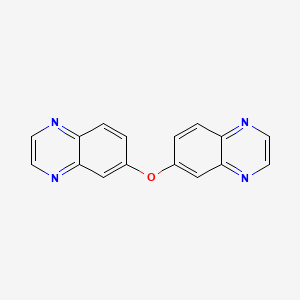

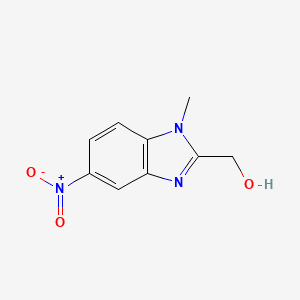

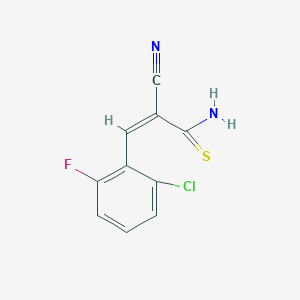
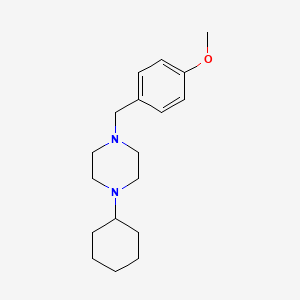
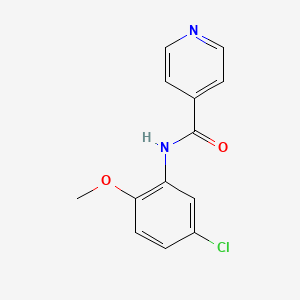
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
